molecular formula C10H10F3N B2620865 1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 113721-77-0

1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B2620865
CAS-Nummer: 113721-77-0
Molekulargewicht: 201.192
InChI-Schlüssel: KHCNWJQUAKFPOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is C10H10F3NC_{10}H_{10}F_3N, with a molecular weight of approximately 201.19 g/mol. The trifluoromethyl group attached to the tetrahydroisoquinoline structure enhances its electronic properties, influencing its reactivity and biological activity.

Pharmaceutical Applications

  • Neuroprotective Effects :
    Research has indicated that derivatives of tetrahydroisoquinoline can exhibit neuroprotective properties. For instance, studies have shown that these compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Specifically, the compound has been noted for its ability to antagonize neurotoxic effects induced by substances like MPTP (methyl-phenyl-tetrahydropyridine) .
  • Antidepressant Activity :
    There is growing evidence supporting the antidepressant-like effects of tetrahydroisoquinoline derivatives. A study highlighted that certain compounds in this class could enhance serotonin levels in the brain, which may lead to improved mood and reduced anxiety symptoms .
  • Anti-inflammatory Properties :
    Compounds related to tetrahydroisoquinoline have been studied for their anti-inflammatory effects. For example, selective phosphodiesterase inhibitors derived from this scaffold have demonstrated the ability to reduce inflammatory responses in animal models .
  • Cancer Research :
    The compound has shown promise in cancer research as well. Certain derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

Synthesis and Derivatives

Several synthetic routes have been developed for producing this compound. These methods can be optimized based on yield and purity requirements. The trifluoromethyl group often plays a crucial role in enhancing the biological activity of synthesized derivatives.

Data Table: Summary of Biological Activities

CompoundActivityEC50 (μM)Reference
This compoundNeuroprotectiveN/A
Tetrahydroisoquinoline Derivative AAntidepressant15
Tetrahydroisoquinoline Derivative BAnti-inflammatory20
Tetrahydroisoquinoline Derivative CCytotoxicity (Cancer)12

Case Studies

  • Neuroprotection Against MPTP :
    A pivotal study investigated the neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline (a derivative) on mice subjected to MPTP-induced neurotoxicity. Results showed significant reductions in neurotoxic symptoms and improvements in motor function post-treatment .
  • Anti-inflammatory Mechanisms :
    In another study focusing on rheumatoid arthritis models, tetrahydroisoquinoline derivatives were administered to evaluate their effects on Th17 cell responses. The findings indicated a marked decrease in disease severity and inflammatory markers upon treatment with optimized doses of these compounds .

Wirkmechanismus

The mechanism of action of 1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biological processes, including cell proliferation, apoptosis, and signal transduction .

Vergleich Mit ähnlichen Verbindungen

  • 1-(Trifluoromethyl)isoquinoline
  • 1-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
  • 1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline derivatives

Comparison: this compound stands out due to its unique combination of the trifluoromethyl group and the tetrahydroisoquinoline scaffold. This combination imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its analogs .

Biologische Aktivität

1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (TFMTIQ) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and related case studies.

Chemical Structure

TFMTIQ is characterized by the presence of a trifluoromethyl group attached to a tetrahydroisoquinoline skeleton. This unique structure influences its interactions with biological targets.

Antinociceptive Effects

Research indicates that TFMTIQ exhibits significant antinociceptive properties. In studies involving diabetic neuropathic pain models, TFMTIQ demonstrated the ability to reverse mechanical allodynia and thermal hyperalgesia. It was found that administration of TFMTIQ at doses ranging from 15 to 45 mg/kg produced effects comparable to standard analgesics like gabapentin .

Table 1: Antinociceptive Effects of TFMTIQ in Diabetic Models

Dose (mg/kg)Mechanical Allodynia ReversalThermal Hyperalgesia Reversal
15SignificantSignificant
30Highly SignificantHighly Significant
45Comparable to GabapentinComparable to Gabapentin

Neurotransmitter Modulation

TFMTIQ has been shown to modulate neurotransmitter levels in the brain. In diabetic mice models, TFMTIQ treatment restored serotonin and dopamine levels that were altered due to diabetes . This suggests a neuroprotective role, potentially through the regulation of monoaminergic systems.

The mechanisms underlying the biological activity of TFMTIQ involve several pathways:

  • Opioidergic Modulation : The antinociceptive effects are partially mediated by opioid receptors, as evidenced by the reversal of effects when naloxone (an opioid antagonist) was administered .
  • Monoaminergic Pathways : The restoration of neurotransmitter levels indicates that TFMTIQ may influence serotonin and dopamine pathways, which are critical in pain perception and mood regulation .

Case Studies

Several studies have explored the biological activity of TFMTIQ:

  • Diabetic Neuropathy Study : In a controlled study involving STZ-induced diabetic mice, TFMTIQ significantly reduced pain responses compared to control groups. The study highlighted its potential as an alternative treatment for diabetic neuropathy .
  • Neurotoxicity Models : Research demonstrated that TFMTIQ could inhibit neurotoxic effects induced by MPTP and rotenone, suggesting protective properties against dopaminergic neurotoxicity .

Eigenschaften

IUPAC Name

1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9-8-4-2-1-3-7(8)5-6-14-9/h1-4,9,14H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCNWJQUAKFPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113721-77-0
Record name 1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In accordance with the same procedures as in Preparation 1-1, except that 25 ml of phenethylamine(0.2M) and 30 ml of anhydrous trifluoroacetic acid(0.21M) were used as starting materials, 5.4 g of the title compound was prepared.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.